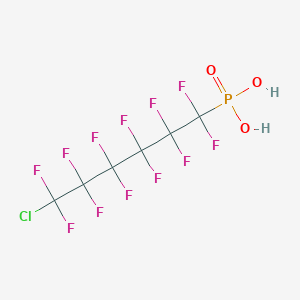![molecular formula C8H7ClN2 B1488239 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 875340-57-1](/img/structure/B1488239.png)
7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine
Vue d'ensemble
Description
“7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine” is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It has a molecular weight of 166.61 .
Molecular Structure Analysis
The molecular structure of “7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine” is represented by the InChI code1S/C8H7ClN2/c1-11-5-3-6-2-4-10-8(9)7(6)11/h2-5H,1H3 . This indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms in the molecule. Physical And Chemical Properties Analysis
“7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine” is a powder with a melting point of 60-61°C .Applications De Recherche Scientifique
Biomedical Applications
The 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine, have been extensively studied for their biomedical applications . These compounds have been found in more than 5500 references and 2400 patents, indicating their significant potential in this field .
Cancer Therapy
Pyrrolopyridine derivatives, including 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine, have shown promise in anticancer therapy . Drugs containing a pyrrolopyridine scaffold, such as Vemurafenib or Pexidartinib, are already being used in anticancer therapy .
Fibroblast Growth Factor Receptor Inhibitors
1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers, making these compounds promising candidates for cancer therapy .
Diabetes Treatment
Pyrrolo[2,3-d]pyrimidine-based analogues, which include 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine, have been synthesized and evaluated for their ability to inhibit the α-amylase enzyme . This makes them potential candidates for the treatment of diabetes .
Safety and Hazards
Propriétés
IUPAC Name |
7-chloro-1-methylpyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-5-3-6-2-4-10-8(9)7(6)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKGSNKDUABBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
875340-57-1 | |
| Record name | 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

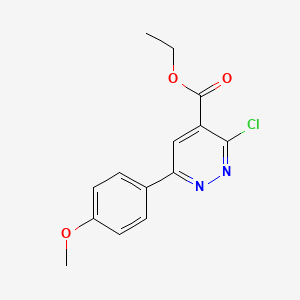

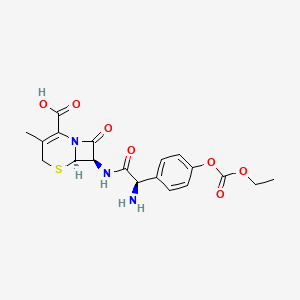

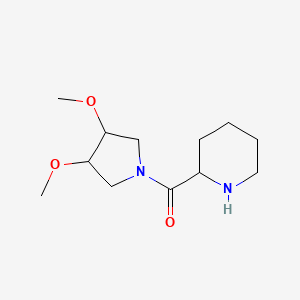
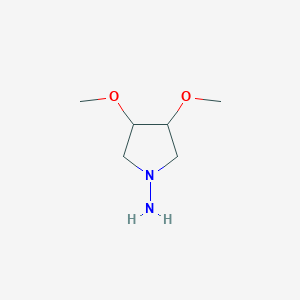
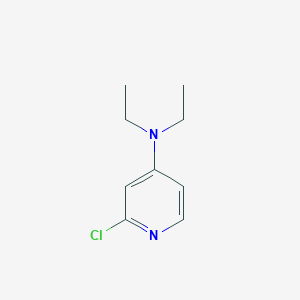
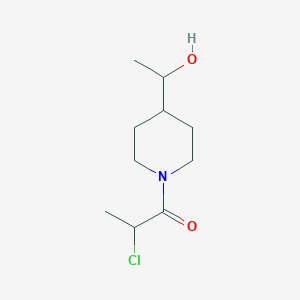
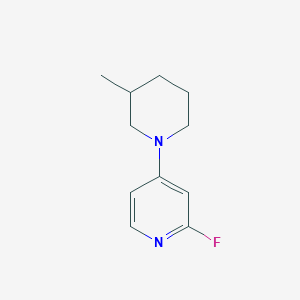

![2-{Octahydrocyclopenta[c]pyrrol-2-yl}aniline](/img/structure/B1488175.png)

![2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1488178.png)
